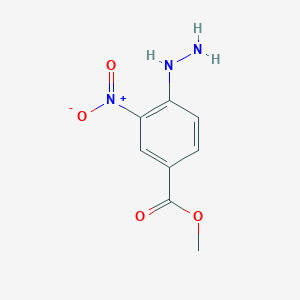

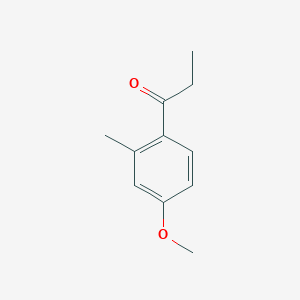

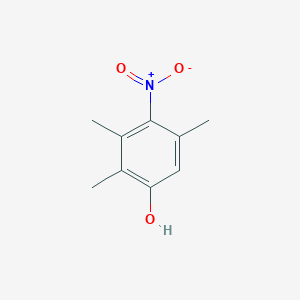

3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile

Overview

Description

“3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile” is a compound that has been studied for its potential bioactive properties . It has been used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides .

Synthesis Analysis

The synthesis of this compound involves a series of steps. Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(1-Methyl-1H-Indol-3-yl)-3-oxopropanenitrile serves as a precursor for synthesizing various heterocyclic compounds, including pyrans and indole derivatives. Its reactivity and importance in synthetic chemistry have been highlighted, showing its role in producing structurally diverse molecules with potential biological activities. For instance, it has been used in multicomponent reactions leading to 6-(indol-3-yl)-4H-pyrans, demonstrating moderate to good yields under mild conditions (Song et al., 2014).

Antimicrobial Activity

The compound has been used as a key intermediate in the synthesis of new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast. For example, derivatives have been synthesized showing strong activity against Gram-negative and Gram-positive bacteria, highlighting its importance in medicinal chemistry (Behbehani et al., 2011).

Catalysis and Organic Synthesis

Novel methodologies involving this compound have been developed for the efficient synthesis of complex molecules. For example, its use in one-pot reactions has enabled the creation of indole–cycloalkyl[b]pyridine hybrids, showcasing the compound's versatility in facilitating diverse chemical transformations (Muthu et al., 2018).

Drug Discovery and Development

In drug discovery, this compound has contributed to the development of inhibitors targeting specific enzymes or receptors, such as Glycogen Synthase Kinase-3β (GSK-3β), relevant for treating neurodegenerative diseases. This underscores its potential as a building block in designing novel therapeutic agents (Andreev et al., 2019).

Fluorescent Materials and Nanostructures

The compound has been utilized in the creation of fluorescent materials, indicating its potential in materials science. For example, reactions involving this compound with internal alkynes have yielded fluorescent carbazoles, suggesting applications in optoelectronics and sensing technologies (Zhou et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-(CYANOACETYL)-1-METHYLINDOLE, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to changes in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known inhibitor of tubulin polymerization .

Biochemical Pathways

The inhibition of tubulin polymerization affects various biochemical pathways. It disrupts the mitotic spindle formation, which is crucial for cell division . This disruption can lead to cell cycle arrest, specifically at the G2/M phase . The compound’s effect on these pathways can have downstream effects on cell proliferation and survival .

Result of Action

The compound’s inhibition of tubulin polymerization and disruption of microtubule formation can lead to cell cycle arrest and apoptosis . In vitro studies have shown that the compound has potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 .

Biochemical Analysis

Biochemical Properties

It’s likely that this compound interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile in animal models have not been studied yet .

Properties

IUPAC Name |

3-(1-methylindol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-14-8-10(12(15)6-7-13)9-4-2-3-5-11(9)14/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHFECXPWICLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504205 | |

| Record name | 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343778-74-5 | |

| Record name | 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.